s-Dihydrodaidzein

Vue d'ensemble

Description

S-Dihydrodaidzéine: est un métabolite de la daidzéine, un isoflavone présent dans les produits à base de soja. Il est produit par l'action des bactéries intestinales et joue un rôle crucial dans la biosynthèse du S-équol, un composé à forte activité estrogénique. La S-Dihydrodaidzéine a suscité un intérêt considérable en raison de ses bienfaits potentiels pour la santé, notamment en ce qui concerne la santé cardiovasculaire et le soulagement des symptômes de la ménopause .

Mécanisme D'action

Target of Action

DihydroDaidzein (DHD) is an active metabolite of daidzein . It primarily targets estrogen receptors, exhibiting estrogenic activity . The compound’s primary targets are therefore the estrogen receptors, which play a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

DHD interacts with its targets, the estrogen receptors, by binding to them . This binding stimulates the estrogen receptor-dependent growth of cells, such as breast cancer MCF-7 cells, at micromolar concentrations . The interaction with its targets results in changes at the cellular level, influencing cell growth and proliferation.

Biochemical Pathways

DHD is primarily derived from the principal constituents of soy isoflavones (SIF)—daidzein (DAI), through hydrogenation in metabolism . The intestinal microbiota plays a pivotal role in the biotransformation of DAI, and the enrichment and substantial synthesis of DHD depend on the selection of highly efficient bacterial strains from the multitude participating in DAI conversion .

Pharmacokinetics

The pharmacokinetic properties of DHD are closely related to those of its precursor, daidzein

Result of Action

The action of DHD results in various molecular and cellular effects. It has been found to have vasodilatory action on rat isolated aortic rings . Furthermore, it stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .

Action Environment

The action, efficacy, and stability of DHD can be influenced by various environmental factors. For instance, the metabolism of daidzein to DHD is significantly influenced by the presence and composition of intestinal bacteria . .

Analyse Biochimique

Biochemical Properties

DHD interacts with various enzymes, proteins, and other biomolecules. It is produced by the anaerobic bioconversion of isoflavones daidzein and genistein by certain bacterial strains . The conversion of daidzein to DHD is primarily achieved through the secretion of a series of enzymes . The bioconversion rate of daidzein by certain bacterial strains can reach up to 60.3% .

Cellular Effects

DHD has been found to have significant effects on various types of cells and cellular processes. It has been reported to exhibit anti-inflammatory activities and inhibitory effects on human vascular smooth muscle cell proliferation . DHD is also known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of DHD involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, DHD is known to interact with mitogen-activated protein kinase 8 (JNK1), which is consistent with its anti-inflammatory activities .

Metabolic Pathways

DHD is involved in several metabolic pathways. It is primarily derived from the principal constituents of soy isoflavones—daidzein—through hydrogenation in metabolism . The metabolic pathways of daidzein by intestinal bacteria involve deglycosylation, hydroxylation, methoxylation, and acetylation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la S-Dihydrodaidzéine implique généralement la réduction de la daidzéine. Cela peut être réalisé à l'aide d'enzymes réductases de la daidzéine, qui convertissent la daidzéine en dihydrodaidzéine dans des conditions anaérobies. Les conditions de réaction nécessitent souvent des cofacteurs spécifiques et un environnement contrôlé pour assurer l'énantiosélectivité souhaitée .

Méthodes de production industrielle : La production industrielle de S-Dihydrodaidzéine peut être réalisée par des procédés de bioconversion utilisant des souches bactériennes modifiées telles que Escherichia coli. Ces souches sont modifiées pour exprimer les enzymes nécessaires à la conversion de la daidzéine en S-Dihydrodaidzéine. Le processus implique l'optimisation des conditions de réaction, telles que le pH et la température, pour maximiser le rendement et la productivité .

Analyse Des Réactions Chimiques

Types de réactions : La S-Dihydrodaidzéine subit plusieurs types de réactions chimiques, notamment :

Réduction : Conversion en tétrahydrodaidzéine à l'aide de la dihydrodaidzéine réductase.

Oxydation : Conversion réversible en daidzéine en conditions aérobies.

Réactifs et conditions courants :

Réduction : Nécessite la dihydrodaidzéine réductase et le NADPH comme cofacteur.

Oxydation : Peut se produire sans cofacteurs en conditions aérobies.

Principaux produits :

Réduction : Tétrahydrodaidzéine.

Oxydation : Daidzéine.

Applications de la recherche scientifique

La S-Dihydrodaidzéine a plusieurs applications de recherche scientifique, notamment :

Biologie : Étudiée pour son rôle dans le microbiote intestinal et son impact sur la santé humaine.

Industrie : Utilisée dans la production de compléments alimentaires et d'aliments fonctionnels.

Mécanisme d'action

Le mécanisme d'action de la S-Dihydrodaidzéine implique sa conversion en S-équol par les bactéries intestinales. Le S-équol se lie aux récepteurs des œstrogènes avec une forte affinité, imitant l'action des œstrogènes dans l'organisme. Cette interaction contribue à soulager les symptômes de la ménopause et peut réduire le risque de maladies cardiovasculaires .

Applications De Recherche Scientifique

S-Dihydrodaidzein has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of S-equol, a compound with significant estrogenic activity.

Biology: Studied for its role in the gut microbiota and its impact on human health.

Medicine: Investigated for its potential benefits in cardiovascular health and menopausal symptom relief.

Industry: Utilized in the production of dietary supplements and functional foods.

Comparaison Avec Des Composés Similaires

Composés similaires :

Daidzéine : Le précurseur de la S-Dihydrodaidzéine, présent dans les produits à base de soja.

Génistéine : Un autre isoflavone ayant une activité estrogénique.

Glycitéine : Un isoflavone moins courant présentant des propriétés similaires

Unicité : La S-Dihydrodaidzéine est unique en raison de son rôle spécifique dans la biosynthèse du S-équol, qui a une activité estrogénique plus élevée que celle des autres isoflavones. Cela la rend particulièrement précieuse pour ses bienfaits pour la santé et ses applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

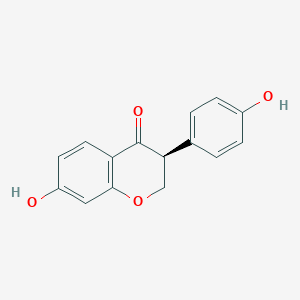

(3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYXBPPMXZIHKG-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is dihydrodaidzein formed in the body?

A1: Dihydrodaidzein is formed through the reduction of the isoflavone daidzein by specific bacteria residing in the human gut. [, , ]

Q2: Is dihydrodaidzein absorbed differently than daidzein?

A2: Research suggests that DHD, along with its analog dihydrogenistein, is absorbed more readily than their parent isoflavones, daidzein and genistein, respectively. This enhanced permeability might be attributed to their limited efflux transport and reduced glucuronidation/sulfation during intestinal transit. []

Q3: What evidence suggests that the small intestine plays a role in dihydrodaidzein metabolism?

A3: Studies using ileostomy subjects revealed the presence of DHD in their urine, albeit in lower amounts than in control subjects with intact gastrointestinal tracts. This finding suggests that while the small intestine contributes to DHD production, the large intestine plays a more significant role. []

Q4: Are there individual differences in the ability to produce dihydrodaidzein?

A5: Yes, similar to equol production, there are interindividual differences in the ability to produce DHD. In vitro fecal incubation studies revealed that not all individuals classified as equol non-producers could produce DHD, highlighting the variability in gut microbial composition and activity. [, ]

Q5: What are the potential health benefits associated with dihydrodaidzein?

A6: In vitro and in vivo studies suggest that DHD possesses anti-osteoporotic effects. In a mouse model of osteoporosis, DHD increased bone mineral density, potentially by upregulating bone morphogenic protein 2 (BMP2) and its downstream target osteopontin. Furthermore, DHD inhibited osteoclastogenesis in RAW264.7 cells by suppressing NF-κB activation and MAPK phosphorylation. []

Q6: Does dihydrodaidzein interact with estrogen receptors?

A7: While DHD itself is not a strong estrogen receptor agonist, it serves as a precursor to equol, a potent estrogen receptor beta (ERβ) ligand. [, ]

Q7: Does dihydrodaidzein affect adipogenesis?

A8: Yes, one study identified the S-enantiomer of DHD as a potential ERβ ligand exhibiting anti-adipogenic activity. In 3T3-L1 cells, S-dihydrodaidzein inhibited adipocyte differentiation, reduced lipid accumulation, and downregulated the expression of adipogenic markers PPARγ and C/EBPα. []

Q8: Does dihydrodaidzein have antioxidant activity?

A9: While DHD may possess some inherent antioxidant properties, its potential to be further metabolized into equol, a known antioxidant, is a significant aspect of its biological activity. [, ]

Q9: Which bacteria are known to produce dihydrodaidzein?

A10: Several bacterial species isolated from the human and animal gut have been shown to produce DHD, including Slackia isoflavoniconvertens, Adlercreutzia equolifaciens, Asaccharobacter celatus, Lactococcus sp. strain 20-92, and Clostridium-like bacterium strain TM-40. [, , , , , , , , , , ]

Q10: What enzymes are involved in the conversion of daidzein to dihydrodaidzein?

A11: The key enzyme responsible for this conversion is daidzein reductase (DZNR), which catalyzes the reduction of daidzein to DHD. [, ]

Q11: Can the production of dihydrodaidzein be enhanced?

A12: Studies have shown that the addition of specific nutrients, such as butyric acid and arginine, to bacterial cultures can enhance the conversion of daidzein to DHD. [] Additionally, genetic engineering approaches, such as cloning and heterologous expression of equol biosynthesis genes (including those involved in DHD production) in suitable hosts like Escherichia coli, are being explored for enhanced DHD and equol production. []

Q12: What analytical techniques are used to measure dihydrodaidzein levels?

A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) or ultraviolet (UV) detection, is commonly used for DHD quantification in biological samples like serum, urine, and fecal matter. [, , , , ]

Q13: Are there methods to detect and quantify the bacteria responsible for dihydrodaidzein production?

A14: Yes, quantitative PCR (qPCR) methods targeting specific genes involved in equol biosynthesis, such as dihydrodaidzein reductase (ddr) and tetrahydrodaidzein reductase (tdr), have been developed and used to detect and quantify equol-producing bacteria, including those capable of DHD production, in fecal samples. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid](/img/structure/B3030123.png)